2-methyl-N-(4-methylphenyl)-3-nitrobenzamide
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Overview
Description
2-methyl-N-(4-methylphenyl)-3-nitrobenzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(4-methylphenyl)-3-nitrobenzamide typically involves the nitration of 2-methyl-N-(4-methylphenyl)benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes nitration, followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The scalability of the process is crucial for industrial applications, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(4-methylphenyl)-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the methyl groups to carboxylic acids.
Reduction: Hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Reduction: The major product is 2-methyl-N-(4-methylphenyl)-3-aminobenzamide.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Scientific Research Applications
2-methyl-N-(4-methylphenyl)-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Explored for its potential use in developing new therapeutic agents due to its biological activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-N-(4-methylphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve interactions with enzymes and receptors involved in cellular metabolism and signaling.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-(4-methylphenyl)benzamide: Lacks the nitro group, resulting in different chemical and biological properties.
3-nitrobenzamide: Contains a nitro group but lacks the methyl and 4-methylphenyl substituents.
Uniqueness
2-methyl-N-(4-methylphenyl)-3-nitrobenzamide is unique due to the presence of both the nitro and methylphenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-methyl-N-(4-methylphenyl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-6-8-12(9-7-10)16-15(18)13-4-3-5-14(11(13)2)17(19)20/h3-9H,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPDZGZYKOTITO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50968343 |
Source
|
Record name | 2-Methyl-N-(4-methylphenyl)-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50968343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5357-58-4 |
Source
|
Record name | 2-Methyl-N-(4-methylphenyl)-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50968343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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